![molecular formula C28H34N2O17 B563448 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester CAS No. 1000890-49-2](/img/structure/B563448.png)
2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester” is a compound that is extensively applied in the biomedical sector. It plays a pivotal role in deciphering the intricate molecular interplays inherent in glycobiology . It belongs to the category of carbohydrates, nucleosides, and nucleotides .
Molecular Structure Analysis
The molecular formula of this compound is C18H24N2O12 . The InChI key is UYMDUGWMVDDTFR-GEDSSDLISA-N . Unfortunately, the specific structural details are not available in the search results.Physical And Chemical Properties Analysis
This compound is a white solid . It is soluble in dimethyl sulfoxide, methanol, and water . The melting point is 111-113°C . The molecular weight is 460.39 .properties
IUPAC Name |
methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O17/c1-14(31)41-12-22(44-17(4)34)25(45-18(5)35)26-24(29-23(36)13-42-15(2)32)21(43-16(3)33)11-28(47-26,27(37)40-6)46-20-9-7-19(8-10-20)30(38)39/h7-10,21-22,24-26H,11-13H2,1-6H3,(H,29,36)/t21-,22?,24+,25+,26+,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNMNLUMJHINIG-BDOAFUJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC([C@H]([C@H]1[C@@H]([C@H](C[C@@](O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858197 |
Source
|
Record name | methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
CAS RN |
1000890-49-2 |
Source
|
Record name | methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.